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Compound of Interest

Compound Name: GSK575594A

Cat. No.: B607851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GSK575594A is a synthetic small molecule identified as a potent and selective agonist of the

human G protein-coupled receptor 55 (GPR55). This technical guide provides a comprehensive

overview of the available preclinical data on GSK575594A, including its chemical properties,

mechanism of action, and the signaling pathways it modulates. While in-depth in vivo

pharmacokinetic and pharmacodynamic data remains limited in the public domain, this

document consolidates the existing in vitro characterization to support further research and

drug development efforts targeting GPR55.

Chemical and Physical Properties
GSK575594A is a benzoylpiperazine derivative with the following chemical and physical

characteristics.
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Property Value Reference

CAS Number 909418-68-4 [1][2][3]

Molecular Formula C₂₄H₂₃F₂N₃O₃S [1]

Molecular Weight 471.52 g/mol [1]

Synonyms

1-(4-Amino-2-fluorophenyl)-4-

[[4′-fluoro-4-(methylsulfonyl)

[1,1′-biphenyl]-2-yl]carbonyl]-

piperazine

[1]

Appearance White to beige powder [1]

Solubility Soluble in DMSO (≥5 mg/mL) [1]

Storage 2-8°C [1]

In Vitro Pharmacology
Primary Target: GPR55 Agonism
GSK575594A is a selective agonist of the human G protein-coupled receptor 55 (GPR55). Its

potency has been quantified in a yeast-based reporter gene assay.

Assay Type Parameter Value Reference

Yeast Reporter Gene

Assay
pEC₅₀ 6.8

Selectivity Profile
GSK575594A was developed from a series of benzoylpiperazines originally identified as

inhibitors of the glycine transporter subtype 1 (GlyT1). While exhibiting potent GPR55 agonism,

it retains some activity at GlyT1. The compound has been reported to be inactive against a

broad panel of other molecular targets, including cannabinoid receptors, though a

comprehensive list of the screened targets is not publicly available.
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Off-Target Assay Type Parameter Value
Selectivity
(over
GPR55)

Reference

Glycine

Transporter 1

(GlyT1)

[³H]glycine

binding SPA
pIC₅₀ 5.0 ~60-fold

It is a crucial characteristic of GSK575594A that it demonstrates species selectivity, potently

activating human GPR55 but not the rodent ortholog. This has significant implications for the

design and interpretation of preclinical in vivo studies.

Mechanism of Action and Signaling Pathways
GPR55 is known to couple to several G protein subtypes, including Gαq, Gα12, and Gα13.

Activation of GPR55 by an agonist like GSK575594A initiates a complex downstream signaling

cascade. The primary pathway involves the activation of RhoA, a small GTPase. This, in turn,

stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading

to a transient increase in cytosolic calcium concentration. This calcium signaling can then lead

to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).

Additionally, GPR55 activation has been shown to induce the phosphorylation of Extracellular

signal-Regulated Kinase 1 and 2 (ERK1/2).
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Figure 1: GPR55 Signaling Pathway Activated by GSK575594A.
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Experimental Protocols
Detailed experimental protocols for the specific characterization of GSK575594A are not

publicly available. The following are representative protocols for the key assays used to

characterize GPR55 agonists.

GPR55 Yeast-Based Reporter Gene Assay
This assay leverages the pheromone response pathway in Saccharomyces cerevisiae. A yeast

strain is engineered to express the human GPR55 receptor and a reporter gene (e.g., lacZ,

encoding β-galactosidase) under the control of a pheromone-responsive promoter. Agonist

binding to GPR55 activates the signaling cascade, leading to reporter gene expression, which

can be quantified.

Materials:

Engineered yeast strain expressing human GPR55.

Appropriate yeast growth media (e.g., YPD, selective synthetic media).

GSK575594A and other test compounds.

96- or 384-well microplates.

β-galactosidase substrate (e.g., CPRG or ONPG).

Plate reader.

Procedure:

Yeast Culture: Inoculate the engineered yeast strain into appropriate liquid media and grow

overnight at 30°C with shaking.

Assay Preparation: Dilute the overnight culture to a specified optical density (e.g., OD₆₀₀ =

0.1) in fresh media.

Compound Addition: Dispense the diluted yeast culture into microplate wells. Add serial

dilutions of GSK575594A or control compounds.
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Incubation: Incubate the plates at 30°C for a defined period (e.g., 6-8 hours) to allow for

receptor activation and reporter gene expression.

Lysis and Substrate Addition: Lyse the yeast cells to release β-galactosidase. Add the

chromogenic substrate.

Measurement: Incubate at 37°C until a color change is apparent. Measure the absorbance at

the appropriate wavelength using a plate reader.

Data Analysis: Plot the absorbance against the compound concentration and fit to a

sigmoidal dose-response curve to determine the pEC₅₀.

GlyT1 Scintillation Proximity Assay (SPA)
This is a competitive binding assay to determine the affinity of a compound for the GlyT1

transporter.

Materials:

Membranes from cells expressing human GlyT1.

[³H]glycine (radioligand).

SPA beads (e.g., wheat germ agglutinin-coated).

GSK575594A and other test compounds.

Assay buffer.

Microplates.

Scintillation counter.

Procedure:

Reagent Preparation: Prepare serial dilutions of GSK575594A.

Assay Setup: In a microplate, combine the GlyT1-expressing membranes, SPA beads,

[³H]glycine, and either buffer, unlabeled glycine (for non-specific binding), or the test
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compound.

Incubation: Incubate the plate at room temperature for a specified time to allow binding to

reach equilibrium.

Measurement: Measure the radioactivity in each well using a scintillation counter.

Data Analysis: Calculate the specific binding and plot the percentage inhibition of [³H]glycine

binding against the concentration of GSK575594A. Fit the data to determine the pIC₅₀.

Experimental Workflow
The discovery and characterization of a selective GPR55 agonist like GSK575594A likely

followed a structured drug discovery workflow, starting from a high-throughput screen and

progressing through various stages of characterization.
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Figure 2: Plausible Experimental Workflow for the Discovery and Characterization of
GSK575594A.

Conclusion and Future Directions
GSK575594A is a valuable research tool for elucidating the physiological and

pathophysiological roles of GPR55. Its high potency and selectivity for the human receptor,

combined with its inactivity at the rodent ortholog, make it a specific probe for studies involving

human cells or tissues. The lack of publicly available in vivo pharmacokinetic and efficacy data

is a significant gap that limits its immediate translation into a drug development candidate.
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Future research should focus on characterizing the in vivo properties of GSK575594A or

structurally related analogs with improved cross-species activity to validate GPR55 as a

therapeutic target in animal models of disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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